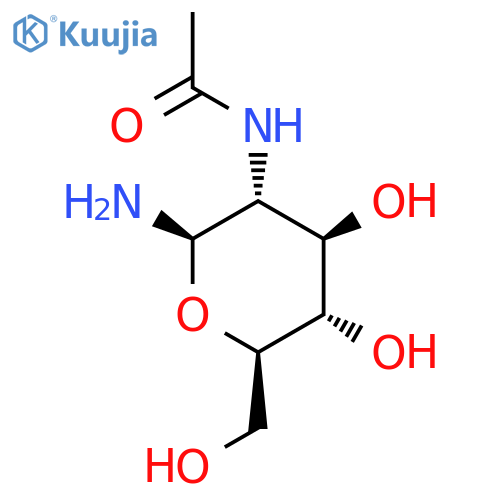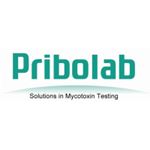Cas no 14131-68-1 (N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide)

14131-68-1 structure
商品名:N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine
- ACETYLCHONDROSAMINE
- ACETYL-D-GALACTOSAMINE
- AM-1
- D-GALNAC
- N-acelyl-D-glucosamine
- N-ACETEYL-D-GALACTOSAMINIDE
- N-ACETUL-D-GALACTOSAMINE
- N-ACETYLCHONDROSAMINE
- N-ACETYL-D-CHONDROSAMINE
- N-ACETYL-D-GALACTOSAMINIDE
- N-acetyl-D-glucosamine
- N-acetylglucosamine
- N-Acetyl-b-D-glucosamine
- 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOSAMINE
- 2-Acetamido-2-deoxy-b-D-glucopyranosylamine
- N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxyMethyl)tetrahydro-2H-pyran-3-yl)acetaMide
- N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide
- 2-Acetamido-2-deoxy-b-D-glucose
- pharmaceutical aid
- CHEMBL447878
- 2-Acetamido-2-deoxy-beta-delta-glucose
- betaGlcNAc
- Spectrum2_001353
- Spectrum4_001179
- SCHEMBL21358982
- HMS501B14
- Q284367
- DTXSID301045979
- NCGC00178341-01
- IDI1_000352
- C03878
- CHEBI:28009
- 2-(acetylamino)-2-deoxy-beta-D-glucopyranose
- KBio2_004047
- 2-ACETAMIDO-2-DEOXY-.BETA.-D-GLUCOSE
- 2-deoxy-2-acetamido-beta-D-glucopyranose
- b-N-Acetyl-D-glucosamine
- 2-Acetamido-2-deoxy-beta-D-glucose
- KBioSS_001479
- NINDS_000352
- (1->4)-2-acetamido-2-deoxy-beta-D-glucan
- AT21015
- WURCS=2.0/1,1,0/(a2122h-1b_1-5_2*NCC/3=O)/1/
- b-N-Acetylglucosamine
- OVRNDRQMDRJTHS-FMDGEEDCSA-N
- bmse000231
- 137630-09-2
- beta-N-Acetylglucosamin
- acetylglucosamine
- 14131-68-1
- SPECTRUM1500715
- N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide
- NAcGlc
- KBio2_006615
- C8H15NO6
- [4)-beta-D-GlcpNAc(1->]n
- HMS1921E22
- GLUCOPYRANOSE, 2-ACETAMIDO-2-DEOXY-, .BETA.-D-
- SPBio_001565
- beta-N-Acetyl-D-glucosamine
- SCHEMBL19345
- GlcNAc-beta
- n-acetyl-.beta.-d-glucosamine
- Epitope ID:135813
- [1,4-(N-Acetyl-beta-D-glucosaminyl)]n
- beta-N-Acetyl-delta-glucosamine
- .BETA.-N-ACETYLGLUCOSAMIN
- KBio3_002240
- BSPBio_003020
- 2-acetamido-2-deoxy-beta-D-glucopyranose
- 72-87-7
- 1398-61-4
- DivK1c_000352
- ssGlcNAc-R
- 8P59336F68
- Spectrum3_001400
- KBioGR_001817
- 125304-10-1
- Cheon shim bo yun
- 2-ACETAMIDO-2-DEOXY-.BETA.-D-GLUCOPYRANOSE
- N-Acetyl-D-glucosamine, USP grade
- Poly-(b1-4)-N-acetyl glucosamine/Poly-(a1-4)-N-acetyl glucosamine
- N-acetyl-D-glucosamine (complete stereochemistry)
- BDBM50481442
- Crab Shell Chitin
- CCG-39291
- KBio1_000352
- Glucopyranose, 2-acetamido-2-deoxy-, beta-D-
- Spectrum_000999
- CHEBI:17029
- AKOS015960418
- N-Acetyl-beta-D-glucosamine
- AC-11093
- N-Acetyl Glucosamine
- Beta-N-Acetylglucosamine
- UNII-8P59336F68
- 2-acetamido-2-deoxyhexopyranose
- 103094-10-6
- KBio2_001479
-
- MDL: MFCD00797589
- インチ: InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
- InChIKey: MCGXOCXFFNKASF-FMDGEEDCSA-N
- ほほえんだ: CC(N[C@H]1[C@H](N)O[C@H](CO)[C@@H](O)[C@@H]1O)=O
計算された属性
- せいみつぶんしりょう: 221.08995
- どういたいしつりょう: 220.106
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125A^2
- 疎水性パラメータ計算基準値(XlogP): _2
じっけんとくせい
- 密度みつど: 1.43
- ゆうかいてん: 103-112°C dec.
- ふってん: 556.2°Cat760mmHg
- フラッシュポイント: 290.2°C
- 屈折率: 1.576
- PSA: 119.25
- LogP: -2.02000
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AstaTech | AT21015-1/G |
N-ACETYL-BETA-D-GLUCOSAMINE |
14131-68-1 | 95% | 1g |
$999 | 2023-09-19 | |
| Enamine | EN300-258469-1.0g |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
14131-68-1 | 1.0g |
$0.0 | 2023-03-01 | ||
| Enamine | EN300-258469-1g |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
14131-68-1 | 1g |
$0.0 | 2023-09-14 |
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide 関連文献
-
1. Application of β-1,4-galactosyltransferase in the synthesis of complex branched-chain oligosaccharide mimics of fragments of the capsular polysaccharide of Streptococcus pneumoniae type 14Jutta Niggemann,Johannis P. Kamerling,Johannes F. G. Vliegenthart J. Chem. Soc. Perkin Trans. 1 1998 3011
-
Xin Qiu,Antony J. Fairbanks Org. Biomol. Chem. 2020 18 7355
-
Adam Forman,Roland Pfoh,Alexander Eddenden,P. Lynne Howell,Mark Nitz Org. Biomol. Chem. 2019 17 9456
-
Alei Zhang,Guoguang Wei,Xiaofang Mo,Ning Zhou,Kequan Chen,Pingkai Ouyang Green Chem. 2018 20 2320
-
5. An LC-MS based untargeted metabolomics study identified novel biomarkers for coronary heart diseaseRuijun Li,Fengyu Li,Qiang Feng,Zhipeng Liu,Zhuye Jie,Bo Wen,Xun Xu,Shilong Zhong,Guanglei Li,Kunlun He Mol. BioSyst. 2016 12 3425
14131-68-1 (N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide) 関連製品
- 4229-38-3(2-Acetamido-2-deoxy-b-D-glucosylamine)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
